BDP FL-PEG4-TCO
CAS No.: 2183473-16-5
Cat. No.: VC0520649
Molecular Formula: C33H49BF2N4O7
Molecular Weight: 662.58
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2183473-16-5 |
---|---|
Molecular Formula | C33H49BF2N4O7 |
Molecular Weight | 662.58 |
IUPAC Name | cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42) |
Standard InChI Key | FISJDIFFUFNJNS-ONEGZZNKSA-N |
SMILES | [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4)C)C)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
BDP FL-PEG4-TCO is a fluorescent linker molecule that combines multiple functional components in a single structure. Its formal chemical identity can be summarized as follows:
Parameter | Specification |
---|---|
Full Chemical Name | BODIPY FL-PEG4-Trans-Cyclooctene |
CAS Number | 2183473-16-5 |
Molecular Formula | C33H49BF2N4O7 |
Molecular Weight | 662.58888 Da |
Standard Purity | ≥95% or 98% depending on supplier |
The compound consists of three primary structural components: a BODIPY FL fluorophore (BDP FL), a hydrophilic polyethylene glycol spacer with four repeating units (PEG4), and a trans-cyclooctene (TCO) reactive group . This design creates a bifunctional molecule where the TCO moiety enables bioorthogonal conjugation while the BODIPY fluorophore provides fluorescent tracking capabilities .
The BODIPY FL component delivers green fluorescence, making the compound suitable for fluorescent labeling and imaging applications. The structural integration of these components creates a versatile reagent for various bioconjugation strategies .
Functional Properties and Reactivity
BDP FL-PEG4-TCO exhibits distinctive functional characteristics that make it valuable for biochemical applications. Its primary functionality stems from the trans-cyclooctene (TCO) group, which participates in rapid click chemistry reactions .
Bioorthogonal Reactivity
The defining chemical property of BDP FL-PEG4-TCO is its ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine compounds. This reaction proceeds with remarkable speed and specificity under physiological conditions . The TCO group specifically reacts with tetrazines to form stable covalent linkages through an ultrafast bioorthogonal ligation process that occurs without the need for catalysts .
This click chemistry reaction exhibits several advantageous characteristics:
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High reaction rates (among the fastest bioorthogonal reactions)
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Specificity for tetrazine-containing compounds
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Ability to proceed in aqueous environments
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Compatibility with biological systems
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No requirement for catalysts such as copper
Fluorescent Properties
The BDP FL (BODIPY FL) component of the molecule provides green fluorescence similar to fluorescein but with superior photostability and environment-independent quantum yield . The fluorescent nature of this compound allows for direct visualization of conjugation products without requiring additional labeling steps.
Solubility Enhancement
The integration of a PEG4 spacer arm significantly enhances the hydrophilicity of the compound. This design element increases the water solubility of conjugates created with BDP FL-PEG4-TCO, which is particularly valuable when working with biomolecules in aqueous environments .
Applications in Research and Development
BDP FL-PEG4-TCO finds applications across multiple areas of biochemical research due to its dual functionality as both a fluorescent label and a bioorthogonal conjugation reagent.
Protein Labeling and Modification
One of the primary applications of BDP FL-PEG4-TCO is in site-specific protein labeling. The compound enables selective conjugation to tetrazine-modified proteins through the rapid IEDDA reaction . This approach allows researchers to:
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Create fluorescently labeled proteins for tracking and visualization
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Develop antibody-drug conjugates with precise loading ratios
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Produce modified proteins with enhanced properties
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Engineer protein-based probes for various analytical applications
The site-specificity of the reaction ensures that conjugation occurs only at desired locations, preserving protein function while introducing the fluorescent label .
Pretargeted Bioimaging
BDP FL-PEG4-TCO plays a significant role in pretargeted bioimaging strategies, which involve a two-step process for visualizing biological targets :
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First, a targeting molecule (such as an antibody) modified with either a tetrazine or TCO group is administered and allowed to localize to targets of interest.
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Subsequently, the complementary component (BDP FL-PEG4-TCO or a tetrazine-fluorophore) is introduced, which rapidly reacts with the pretargeted molecule to generate a fluorescent signal at the site of interest.
Research has demonstrated that after the addition of fluorophore-labeled agents (such as tetrazine-BDP or tetrazine-Cy5), significant fluorescence accumulation can be observed on TCO-labeled nanoaggregates, confirming the effectiveness of this approach for bioimaging applications .
PROTAC Development
BDP FL-PEG4-TCO serves as a valuable linker for Proteolysis Targeting Chimeras (PROTACs), a novel class of compounds designed for targeted protein degradation . As a PEG-based linker, BDP FL-PEG4-TCO can join two essential ligands crucial for forming PROTAC molecules:
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A ligand for an E3 ubiquitin ligase
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A ligand for the target protein
The resulting PROTAC can exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The fluorescent nature of the BDP FL component provides the additional advantage of tracking the PROTAC's cellular localization and engagement with target proteins.
Advanced Research Applications
Recent studies have explored more sophisticated applications of BDP FL-PEG4-TCO and related TCO-containing compounds in cutting-edge biomedical research.
Genetic Code Expansion and Non-canonical Amino Acid Incorporation
Research has demonstrated the use of TCO-containing compounds in genetic code expansion experiments. In these studies, non-canonical amino acids containing TCO groups are site-specifically incorporated into proteins using engineered tRNA/aminoacyl-tRNA synthetase pairs .
Once incorporated, these TCO-containing proteins can be selectively labeled with tetrazine-fluorophores through IEDDA reactions. For example, one study demonstrated the incorporation of N-ε-[(2-methyl-2-cyclopropene-1-yl)-methoxy]carbonyl-L-lysine (CpK), which was subsequently labeled using strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) with tetrazine-silicon rhodamine (tetSiR) .
Dual-Fluorophore Labeling
The orthogonality of the TCO-tetrazine reaction to other bioconjugation chemistries enables dual-fluorophore labeling strategies. These approaches allow researchers to simultaneously visualize multiple target sites within the same biological system .
One particularly innovative application involves the incorporation of two distinct non-canonical amino acids with mutually orthogonal click chemistries for site-specific, dual-fluorophore labeling of cell surface receptors on live mammalian cells. This capability enables sophisticated multicolor imaging experiments to track multiple cellular components simultaneously .
Comparative Analysis with Related Reagents
BDP FL-PEG4-TCO belongs to a broader family of click chemistry reagents. The following table compares BDP FL-PEG4-TCO with related compounds based on their reactive groups and applications:
Reagent Type | Reactive Group | Complementary Partner | Reaction Type | Applications |
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BDP FL-PEG4-TCO | Trans-cyclooctene | Tetrazine | IEDDA | Protein labeling, imaging, PROTAC development |
BDP FL-PEG4-DBCO | Dibenzocyclooctyne | Azide | SPAAC | Azide-tagged biomolecule labeling |
DBCO-PEG4-ATTO-488 | Dibenzocyclooctyne | Azide | SPAAC | Fluorescent labeling of azide-modified biomolecules |
Tetrazine-BDP | Tetrazine | TCO | IEDDA | Labeling of TCO-modified biomolecules |
This comparison highlights the versatility of BDP FL-PEG4-TCO within the broader context of bioorthogonal chemistry reagents, with different reagents being selected based on the specific requirements of the experimental design .
Parameter | Recommendation |
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Shipping Condition | Room temperature |
Storage Temperature | -20°C |
Light Sensitivity | Store in the dark |
Solution Storage | -80°C for 1 year (when in solvent) |
Powder Storage | -20°C for up to 3 years |
These recommendations ensure maximum stability and reactivity of the compound for research applications . The fluorescent nature of the compound necessitates protection from light to prevent photobleaching, particularly in solution form.
Current Research Trends and Future Directions
Research involving BDP FL-PEG4-TCO and related TCO-containing compounds continues to expand, with several emerging areas of investigation:
Pretargeted Bioimaging Innovations
Researchers are developing increasingly sophisticated pretargeting strategies for bioimaging applications using TCO-tetrazine chemistry. These approaches aim to overcome limitations in traditional imaging methods, particularly for targets that are difficult to access or visualize .
Future developments may include:
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Optimization of reaction kinetics for in vivo applications
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Development of TCO derivatives with enhanced stability
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Integration with diverse imaging modalities beyond fluorescence
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Combination with therapeutic agents for theranostic applications
Expanding PROTAC Applications
The role of BDP FL-PEG4-TCO in PROTAC development represents a growing area of interest. Current research focuses on optimizing linker properties to enhance PROTAC efficiency and selectivity .
Future directions may include:
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Structure-activity relationship studies on PEG-based linkers
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Development of fluorescent PROTACs for real-time monitoring of degradation
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Integration of multiple targeting moieties for enhanced specificity
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Exploration of alternative degradation pathways beyond the ubiquitin-proteasome system
Genetic Code Expansion Opportunities
The incorporation of TCO-containing non-canonical amino acids into proteins represents a frontier in protein engineering. Ongoing research explores new applications for this technology in basic science and biotechnology .
Emerging applications include:
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Development of engineered cells with expanded genetic codes
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Creation of protein-based biosensors with click chemistry capabilities
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Production of site-specifically modified therapeutic proteins
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Design of protein-based materials with novel properties
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